molecular formula C16H20N2O5 B14999528 1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione

1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione

Cat. No.: B14999528
M. Wt: 320.34 g/mol
InChI Key: VOFIFANKLPJDHG-UHFFFAOYSA-N
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Description

1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[222]octane-3,5-dione is a complex organic compound featuring a bicyclic structure with nitrogen atoms and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable alkenyl alcohol with molecular iodine in acetonitrile, followed by further functionalization to introduce the trimethoxyphenyl group . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are modulated by the compound’s unique structure. The pathways involved can vary depending on the specific application, but often involve inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione is unique due to its combination of a bicyclic structure with nitrogen atoms and a trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

1-methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione

InChI

InChI=1S/C16H20N2O5/c1-16-7-9(13(14(19)17-16)15(20)18-16)8-5-11(22-3)12(23-4)6-10(8)21-2/h5-6,9,13H,7H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

VOFIFANKLPJDHG-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C(C(=O)N1)C(=O)N2)C3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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